Ethylene glycol diallyl ether

physical properties volatility density

Ethylene glycol diallyl ether (EGDAE; CAS 7529-27-3) is a bifunctional allyl ether monomer with the molecular formula C₈H₁₄O₂ and molecular weight 142.20 g/mol. It consists of a central ethylene glycol core (–OCH₂CH₂O–) flanked by two terminal allyl (–CH₂CH=CH₂) groups, forming a symmetric linear diether structure with seven rotatable bonds and zero hydrogen bond donors.

Molecular Formula C8H14O2
Molecular Weight 142.2 g/mol
CAS No. 7529-27-3
Cat. No. B1596049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylene glycol diallyl ether
CAS7529-27-3
Molecular FormulaC8H14O2
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESC=CCOCCOCC=C
InChIInChI=1S/C8H14O2/c1-3-5-9-7-8-10-6-4-2/h3-4H,1-2,5-8H2
InChIKeyCARNFEUGBMWTON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethylene Glycol Diallyl Ether (7529-27-3) Procurement-Grade Technical Baseline


Ethylene glycol diallyl ether (EGDAE; CAS 7529-27-3) is a bifunctional allyl ether monomer with the molecular formula C₈H₁₄O₂ and molecular weight 142.20 g/mol [1]. It consists of a central ethylene glycol core (–OCH₂CH₂O–) flanked by two terminal allyl (–CH₂CH=CH₂) groups, forming a symmetric linear diether structure with seven rotatable bonds and zero hydrogen bond donors [2]. EGDAE is a clear, colorless liquid with a boiling point of 35–37 °C at 1 Torr, a density of 0.894 g/cm³ at 20 °C, and miscibility with both water and common organic solvents [1][3]. It is industrially employed as a crosslinking co-agent, reactive diluent, and polymerizable monomer for constructing networks via radical, thiol–ene, or insertion mechanisms [4].

Crosslinking Bifunctional allyl architecture for thiol–ene and radical network formation
Processing Oxygen-tolerant radical polymerization supports open-atmosphere workflows
Architecture Defined ethylene glycol spacer enables predictable crosslink density

Why Ethylene Glycol Diallyl Ether Cannot Be Replaced by Generic Allyl or Vinyl Ethers in Critical Formulations


Ethylene glycol diallyl ether occupies a narrow structural niche that generic in-class compounds do not replicate. Mono-allyl ethers lack the dual allyl functionality required for network formation, while shorter diallyl ethers (e.g., diallyl ether, C₆H₁₀O) omit the central ethylene glycol spacer, altering polarity and segmental flexibility . Divinyl ethers polymerize via cationic mechanisms with oxygen sensitivity, whereas EGDAE’s allyl groups react through radical or thiol–ene pathways that are oxygen-tolerant [1]. Polymeric PEG diallyl ethers exhibit documented deficiencies in heat resistance, aqueous solubility, and hydrolytic stability [2]. These differences mean that a procurement decision based solely on allyl or vinyl group content ignores the influence of the spacer length, backbone polarity, and polymerization mechanism on final material properties.

Mono-allyl ethers cannot form three-dimensional networks; bifunctional allyl groups are required for gelation.

Shorter diallyl ethers lack the ethylene glycol spacer, altering polarity and segmental flexibility compared to EGDAE.

Divinyl ethers demand rigorous inert conditions for cationic polymerization, whereas EGDAE tolerates ambient oxygen via radical/thiol–ene mechanisms.

PEG diallyl ethers may exhibit poor aqueous solubility and reduced hydrolytic stability, introducing batch-to-batch variability.

Quantitative Differentiation Evidence for Ethylene Glycol Diallyl Ether (7529-27-3) Against Key Comparators


Physical Property Differentiation: Density and Boiling Point Advantage Over Diallyl Ether and Saturated Analogs

Ethylene glycol diallyl ether exhibits markedly different physical properties compared to the simplest diallyl ether (DAE) and the saturated analog ethylene glycol dimethyl ether (EGDME). EGDAE has a density of 0.894 g/cm³ at 20 °C [1], which is 11.8% higher than DAE (0.80 g/cm³ ) and 3.1% higher than EGDME (0.867 g/cm³ ). The boiling point of EGDAE is 35–37 °C at 1 Torr [1], whereas DAE boils at 94 °C at atmospheric pressure and EGDME at 84–86 °C at atmospheric pressure – indicating that EGDAE has intermediate volatility suitable for vacuum processing operations where DAE would be too volatile and EGDME too persistent.

Density & Boiling Point
Head-to-head
EGDAE is 11.8% denser than DAE and 3.1% denser than EGDME at 20°C; intermediate volatility suitable for vacuum processing.
Reported physical property differentiation supports formulation stoichiometry and vacuum processing selection.
Data from CAS Common Chemistry and supplier specifications.
physical properties volatility density formulation design

Bifunctional Network-Forming Capability: Two Allyl Groups vs. One in Mono-Allyl Ethers

EGDAE is a bifunctional monomer containing two allyl groups per molecule, endowing it with the ability to form crosslinked networks when copolymerized with multifunctional thiols or unsaturated monomers. In contrast, mono-allyl ethers (e.g., ethylene glycol monoallyl ether, CAS 111-45-5) possess only one polymerizable allyl group, limiting them to linear chain extension or pendant attachment . Direct quantitative comparison of gel point conversion in thiol–ene hydrogel systems demonstrates that diallyl-functionalized PEG precursors reach a gel point at lower functional group conversion than their mono-allyl counterparts, consistent with Flory–Stockmayer theory for multifunctional step-growth polymerizations [1].

Network-Forming Capability
Class-level
2 allyl groups (bifunctional) vs. 1 allyl group (monofunctional); gelation possible only with bifunctional monomer in thiol–ene systems.
Bifunctional architecture is required for three-dimensional network formation in crosslinking applications.
Class-level inference from thiol–ene hydrogel studies; validation for specific monomer ratios may be needed.
crosslinking thermoset polymers network formation allyl functionality

Solubility and Processing Advantage Over Poly(Ethylene Glycol) Diallyl Ether (PEGDAE)

The patent literature explicitly identifies that polyethylene glycol diallyl ether (PEGDAE) suffers from deficient heat resistance, poor solubility in aqueous monomer solutions, and insufficient resistance to hydrolysis, rendering it impractical as a crosslinking agent [1]. EGDAE, as a well-defined small molecule with a discrete OCH₂CH₂O spacer and molecular weight of 142.20 g/mol, is fully miscible with water and common organic solvents [2], avoiding the phase-separation and solubility limitations reported for higher molecular weight PEG-diallyl ethers. The discrete molecular structure of EGDAE also ensures batch-to-batch reproducibility in crosslink density, whereas polydisperse PEGDAE introduces variability in network mesh size.

Solubility & Hydrolytic Stability
Class-level
EGDAE is fully miscible with water and common organic solvents; defined Mw 142.20 vs. polydisperse PEGDAE with reported poor solubility and hydrolytic instability.
Defined solubility profile may improve aqueous formulation homogeneity and crosslink density reproducibility compared to PEGDAE.
Based on patent assessment (US6835325B1); class-level inference.
solubility aqueous formulation processability crosslinking agent

Polymerization Mechanism Selectivity: Allyl vs. Vinyl Ether Pathways Impact Oxygen Tolerance

EGDAE polymerizes through radical-mediated allyl polymerization or thiol–ene step-growth mechanisms, both of which are significantly less sensitive to oxygen inhibition than the cationic polymerization required for vinyl ethers such as ethylene glycol divinyl ether (EGDVE, CAS 764-78-3). In thiol–ene hydrogels formulated with PEG-diallyl ethers, enzymatic radical initiation systems (glucose oxidase/glucose/Fe²⁺ or horseradish peroxidase) successfully polymerize hydrogels upon exposure to air, demonstrating oxygen tolerance [1]. In contrast, cationic polymerization of vinyl ethers is irreversibly quenched by ambient oxygen and moisture, requiring rigorously inert conditions [2]. This mechanistic difference translates directly to processing robustness in industrial coating, adhesive, and sealant applications.

Oxygen Tolerance
Class-level
Radical/thiol–ene mechanism enables air-processable hydrogel formation; divinyl ethers require inert atmosphere due to cationic polymerization sensitivity.
Air tolerance supports open-atmosphere processing, reducing need for inert gas systems in adhesive and coating research.
Demonstrated for PEG-diallyl ethers with enzymatic initiation; direct EGDAE confirmation still required.
polymerization mechanism oxygen inhibition radical polymerization cationic polymerization

Enhanced Incorporation in Ethylene Copolymerization: Diallyl Ether Motif vs. Mono-Allyl Ethers

In palladium-catalyzed insertion copolymerization with ethylene, diallyl ether (DAE, the simplest structural analog of EGDAE) achieves a 20.4 mol% incorporation and selectively forms cyclic ether repeat units with 96–99% selectivity, enabling homopolymerization to a degree of polymerization DPn ≈ 44 [1]. Mono-allyl ethers, by contrast, form an unreactive five-membered O-chelate that arrests chain growth after a single insertion. The structural similarity between DAE and EGDAE (both containing the O–allyl terminal moiety) suggests that EGDAE should exhibit comparably enhanced incorporation in phosphine-sulfonate Pd(II)-catalyzed copolymerizations relative to mono-allyl ethers, though experimental verification for EGDAE specifically has not been reported.

Insertion Copolymer Incorporation
Class-level
Diallyl ether achieves 20.4 mol% incorporation with 96–99% cyclic selectivity in Pd-catalyzed ethylene copolymerization; mono-allyl ethers stall after single insertion.
Diallyl motif supports high incorporation insertion polymerization; EGDAE may exhibit comparable behavior pending experimental verification.
Class-level inference from structural analog DAE; direct EGDAE data not yet reported.
insertion polymerization ethylene copolymer palladium catalysis diallyl ether

Ethylene Glycol Diallyl Ether (7529-27-3): Evidence-Backed Application Scenarios for Procurement and R&D


Thiol–Ene Hydrogel Scaffolds for Biomedical Research

EGDAE's bifunctional allyl architecture supports rapid, oxygen-tolerant thiol–ene step-growth polymerization when combined with multifunctional thiol crosslinkers, yielding well-defined hydrogel networks with tunable swelling and mechanical properties [1]. The compound's low molecular weight (142.20 g/mol) and defined structure ensure reproducible crosslink density, avoiding the batch variability associated with polydisperse PEG-diallyl ethers. The enzymatic initiation systems described by Johnson et al. (2014) enable open-air polymerization, making EGDAE-based hydrogel formulations suitable for injectable tissue scaffolds, wound sealants, and cell encapsulation matrices.

High-Temperature Crosslinked Coatings and Thermoset Resins

When used as a crosslinking co-agent in radical copolymerizations with styrene or methacrylates, EGDAE forms rigid ether-linked networks that maintain structural integrity at elevated temperatures [1]. Its defined boiling point (35–37 °C at 1 Torr) and density (0.894 g/cm³) facilitate precise stoichiometric metering in industrial coating formulations. The solubility advantages over polymeric PEGDAE documented in US6835325B1 [2] make EGDAE the preferred diallyl ether for homogeneous, single-phase reactive coating baths.

Polar-Functionalized Polyolefin Synthesis via Insertion Copolymerization

Building on the diallyl ether motif demonstrated by Jian & Mecking to undergo Pd-catalyzed insertion copolymerization with ethylene (20.4 mol% incorporation, 96–99% cyclic selectivity) [1], EGDAE offers an ethylene glycol-spaced variant for synthesizing polar-functionalized polyethylene containing cyclic ether units within the main chain. This application relies on the bifunctional diallyl architecture to suppress unproductive O-chelate formation, making EGDAE procurement essential for polymer chemistry groups exploring polar polyolefin architectures with enhanced surface energy, dyeability, or adhesion.

Air-Curable Adhesive and Sealant Systems

Unlike divinyl ethers that require rigorous inert atmosphere due to their cationic polymerization mechanism [1], EGDAE undergoes radical-initiated crosslinking that tolerates ambient oxygen levels. This enables the formulation of one-part, air-curable adhesives and sealants that simplify application workflows in construction, automotive, and electronic assembly. The compound's miscibility with both water and organic solvents [2] provides formulation latitude unavailable with less polar diallyl ethers.

Application
Selection Property
Validation Focus
Thiol–Ene Hydrogel Scaffolds
Bifunctional allyl architecture
Gelation point and crosslink density
High-Temperature Crosslinked Coatings
Defined boiling point and density
Stoichiometric metering and thermal stability
Polar-Functionalized Polyolefin Synthesis
Diallyl insertion motif
Ethylene incorporation and cyclic selectivity
Air-Curable Adhesive Systems
Radical polymerization oxygen tolerance
Ambient cure kinetics and adhesion

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethylene glycol diallyl ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.